Cas no 104809-26-9 (Hexadecanoic acid 2-nitrophenylester)

Hexadecanoic acid 2-nitrophenylester is a specialized ester compound formed by the reaction of hexadecanoic acid (palmitic acid) with 2-nitrophenol. This derivative is primarily utilized in organic synthesis and research applications, where its nitrophenyl ester group serves as an effective leaving group in acyl transfer reactions. The compound exhibits stability under controlled conditions, making it suitable for use in peptide coupling and other esterification processes. Its well-defined molecular structure allows for precise reactivity in synthetic pathways. The nitro group enhances electrophilicity, facilitating nucleophilic substitution reactions. This product is typically employed in laboratory settings requiring selective acylation or as an intermediate in the preparation of more complex organic molecules.
Hexadecanoic acid 2-nitrophenylester structure
104809-26-9 structure
Product Name:Hexadecanoic acid 2-nitrophenylester
CAS No:104809-26-9
MF:C22H35NO4
MW:377.517606973648
CID:62504
PubChem ID:4072416
Update Time:2025-11-04

Hexadecanoic acid 2-nitrophenylester Chemical and Physical Properties

Names and Identifiers

    • 2-Nitrophenyl palmitate
    • (2-nitrophenyl) hexadecanoate
    • O-NITROPHENYL PALMITATE
    • HEXADECANOIC ACID 2-NITROPHENYL ESTER
    • DTXSID70399034
    • nitrophenyl palmitate
    • CS-0185567
    • FT-0765774
    • 104809-26-9
    • SCHEMBL475206
    • HY-W127325
    • MFCD00057584
    • J-001264
    • GOOWMQLOYNJICV-UHFFFAOYSA-N
    • Hexadecanoic acid 2-nitrophenylester
    • Inchi: 1S/C22H35NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(24)27-21-18-16-15-17-20(21)23(25)26/h15-18H,2-14,19H2,1H3
    • InChI Key: GOOWMQLOYNJICV-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1[N+](=O)[O-])C(CCCCCCCCCCCCCCC)=O

Computed Properties

  • Exact Mass: 377.25700
  • Monoisotopic Mass: 377.25660860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 16
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.9
  • Topological Polar Surface Area: 72.1Ų

Experimental Properties

  • PSA: 72.12000
  • LogP: 7.50470

Hexadecanoic acid 2-nitrophenylester Security Information

  • WGK Germany:3

Hexadecanoic acid 2-nitrophenylester Customs Data

  • HS CODE:2915709000
  • Customs Data:

    China Customs Code:

    2915709000

    Overview:

    2915709000. Palmitic acid and its salts and esters\Stearate\ester. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Content of stearic acid and palmitic acid

    Summary:

    2915709000. palmitic acid and its salts and esters. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Hexadecanoic acid 2-nitrophenylester Pricemore >>

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Additional information on Hexadecanoic acid 2-nitrophenylester

Hexadecanoic Acid 2-Nitrophenylester: A Comprehensive Overview

Hexadecanoic acid 2-nitrophenylester, also known by its CAS number 104809-26-9, is a compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is a derivative of hexadecanoic acid, where the hydroxyl group is esterified with a 2-nitrophenol moiety. The combination of a long-chain fatty acid and a nitro-substituted aromatic ring imparts distinctive characteristics to this molecule, making it a subject of interest in both academic and industrial research.

The structural composition of hexadecanoic acid 2-nitrophenylester plays a crucial role in its chemical behavior. The long-chain alkyl group (hexadecyl) contributes to the compound's hydrophobicity, while the nitrophenyl group introduces electron-withdrawing effects, enhancing its reactivity under certain conditions. This balance of hydrophobic and reactive groups makes the compound suitable for applications in polymer chemistry, pharmaceuticals, and materials science.

Recent studies have explored the potential of hexadecanoic acid 2-nitrophenylester in the development of advanced materials. For instance, researchers have investigated its use as a precursor for synthesizing high-performance polymers with tailored mechanical and thermal properties. The ester group's reactivity allows for controlled polymerization reactions, enabling the creation of materials with enhanced durability and resistance to environmental factors.

In the field of pharmacology, hexadecanoic acid 2-nitrophenylester has shown promise as a drug delivery agent. The compound's ability to form stable complexes with bioactive molecules has led to its exploration as a carrier for targeted drug delivery systems. This application leverages the compound's biocompatibility and controlled release properties, which are critical for optimizing therapeutic outcomes.

The synthesis of hexadecanoic acid 2-nitrophenylester typically involves esterification reactions between hexadecanoic acid and 2-nitrophenol under acidic or enzymatic conditions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact. These developments have facilitated the large-scale production of the compound for industrial applications.

From an environmental perspective, understanding the biodegradation pathways of hexadecanoic acid 2-nitrophenylester is essential for assessing its ecological impact. Studies have shown that the compound undergoes microbial degradation under aerobic conditions, with the ester bond serving as a key site for enzymatic cleavage. This knowledge is vital for designing sustainable processes that minimize ecological footprint while maximizing resource utilization.

In conclusion, hexadecanoic acid 2-nitrophenylester (CAS No. 104809-26-9) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in modern chemistry and materials science. As research continues to uncover new potential uses for this compound, its role in shaping innovative solutions across industries is likely to expand further.

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